

Allobetulin: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Interactions

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Allobetulin, a pentacyclic triterpenoid of the oleanane series, is a rearranged isomer of the naturally abundant betulin. Its unique chemical architecture and significant biological activities, including anticancer and antiviral properties, have garnered considerable interest within the scientific community. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of allobetulin, supported by spectroscopic and crystallographic data. Furthermore, it details established experimental protocols for its synthesis and the extraction of its precursor, betulin. The guide also explores the molecular mechanisms underlying its biological effects, with a focus on its role in inducing apoptosis in cancer cells and inhibiting viral entry.

Chemical Structure and Stereochemistry

Allobetulin is a derivative of betulin that has undergone a Wagner-Meerwein rearrangement, resulting in an expansion of the E-ring from a five-membered to a six-membered ring and the formation of an ether bridge.[1]

Systematic Name and Identifiers



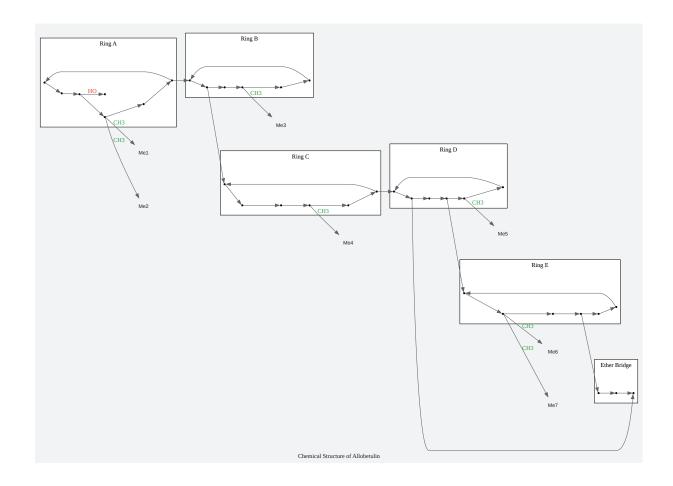
The precise chemical identity of **allobetulin** is defined by its systematic IUPAC name and various chemical identifiers, which are crucial for database searches and unambiguous communication in research.

Identifier	Value
IUPAC Name	(1R,4R,5R,8R,10S,13R,14R,17R,18R,19R)-4,5, 9,9,13,20,20-heptamethyl-24- oxahexacyclo[17.3.2.0 ^{1,18} .0 ^{4,17} .0 ^{5,14} .0 ^{8,13}]tetraco san-10-ol[2]
SMILES	C[C@@]12CC[C@@]34CCC(INVALID-LINK C)O)C)C">C@@HOC4)(C)C[2]
InChI Key	BZNIIOGSANMIET-HWNNWUPFSA-N[3][4]
CAS Number	1617-72-7[3]
Molecular Formula	C30H50O2[3]
Molecular Weight	442.72 g/mol [3]

Stereochemistry

The stereochemistry of **allobetulin** has been unequivocally established through X-ray crystallography. The crystal structure, available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 747195, confirms the specific spatial arrangement of its chiral centers.[2] The molecule possesses a rigid polycyclic framework with multiple stereocenters, leading to a distinct three-dimensional conformation that is critical for its biological activity.





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Figure 1: 2D representation of **Allobetulin**'s chemical structure.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like **allobetulin**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed fingerprint of the molecular structure.

¹H and ¹³C NMR Data

The following tables summarize the characteristic chemical shifts (δ) in parts per million (ppm) for **allobetulin**, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (600 MHz, CDCl₃)[1]



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
3.78	d	1H	H-28b
3.53	S	1H	H-19
3.44	d	1H	H-28a
3.20	dd	1H	H-3
1.20-1.72	m	24H	CH, CH ₂
0.98	s	6H	2 x CH₃
0.93	S	3H	СН₃
0.91	S	3H	СНз
0.85	s	3H	СНз
0.80	S	3H	СНз
0.77	S	3H	СНз

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CDCl₃)[1]



Chemical Shift (δ, ppm)	Assignment
88.15	C-19
79.14	C-3
71.26	C-28
55.50	_
51.09	_
46.81	_
43.29	_
41.49	_
40.71	_
38.93	_
38.86	<u>-</u>
37.25	_
36.68	_
36.22	_
35.12	_
34.10	_
33.91	_
32.68	_
32.15	
28.78	C-29 or C-30
27.95	C-2
26.42	_
26.20	



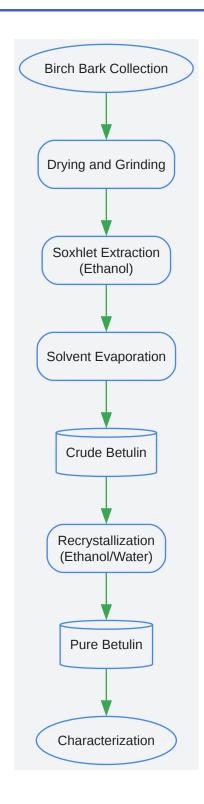
24.52	C-29 or C-30
20.96	
18.25	_
16.47	_
15.68	
15.37	_
13.48	-

Experimental Protocols Extraction of Betulin from Birch Bark

Betulin, the precursor to **allobetulin**, is abundantly present in the bark of birch trees (Betula species). A common laboratory-scale extraction procedure is as follows:

- Material Preparation: The outer white bark of Betula pendula is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.
- Soxhlet Extraction: The powdered bark is placed in a Soxhlet extractor and continuously extracted with a suitable organic solvent, such as ethanol or chloroform, for several hours.
- Isolation and Purification: The resulting extract is concentrated under reduced pressure to yield a crude solid. This solid is then purified by recrystallization from a solvent system like ethanol/water to afford pure betulin. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.





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Figure 2: Workflow for the extraction of betulin from birch bark.

Synthesis of Allobetulin from Betulin



The conversion of betulin to **allobetulin** is a classic example of an acid-catalyzed Wagner-Meerwein rearrangement.

- Reaction Setup: Betulin is dissolved in a suitable solvent, such as dichloromethane or chloroform.
- Catalyst Addition: An acid catalyst, commonly p-toluenesulfonic acid (p-TSA), is added to the solution.[5] Other catalysts like sulfuric acid on silica or montmorillonite clays can also be employed.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by TLC.
- Workup and Purification: Upon completion, the reaction is quenched, and the organic layer is washed and dried. The crude product is then purified by column chromatography on silica gel to yield pure allobetulin.

Single-Crystal X-ray Diffraction

To obtain the definitive three-dimensional structure of **allobetulin**, single-crystal X-ray diffraction is employed.

- Crystal Growth: High-quality single crystals of **allobetulin** are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
- Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
- Structure Solution and Refinement: The collected diffraction data is processed to determine
 the unit cell dimensions and space group. The structure is then solved using direct methods
 or Patterson methods and refined to obtain the final atomic coordinates and molecular
 geometry.

NMR Spectroscopy

For detailed structural analysis in solution, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted.



- Sample Preparation: A few milligrams of purified **allobetulin** are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. It is crucial that the sample is free of any particulate matter.
- Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz for ¹H).
- Spectral Analysis: The chemical shifts, coupling constants, and correlations observed in the 1D and 2D spectra are analyzed to assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.

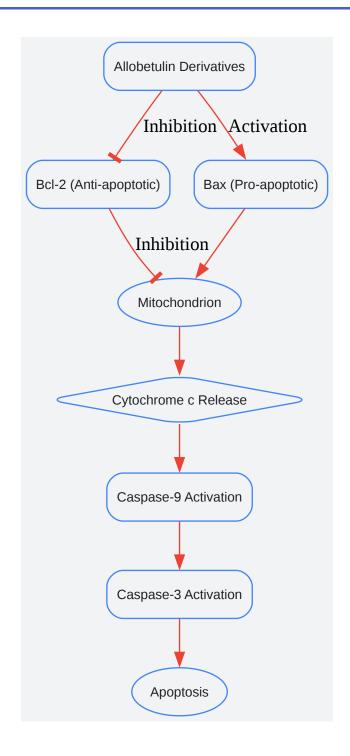
Biological Signaling Pathways Anticancer Activity: Induction of Mitochondrial Apoptosis

Derivatives of **allobetulin** have demonstrated significant anticancer activity, primarily through the induction of apoptosis via the mitochondrial (intrinsic) pathway. This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors.

Key events in **allobetulin**-induced apoptosis include:

- Modulation of Bcl-2 Family Proteins: Allobetulin derivatives have been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[2]
- Disruption of Mitochondrial Membrane Potential: The compound can induce a decrease in the mitochondrial membrane potential (ΔΨm), a key event in the early stages of apoptosis.
 [2]
- Caspase Activation: The release of cytochrome c from the mitochondria triggers a cascade
 of caspase activation (e.g., caspase-9 and caspase-3), leading to the execution of the
 apoptotic program.[2]





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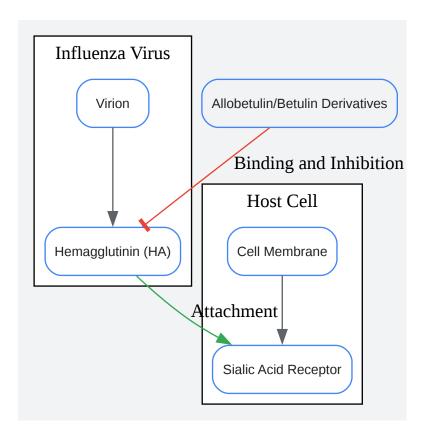
Figure 3: Proposed mitochondrial apoptosis pathway induced by **allobetulin** derivatives.

Antiviral Activity

Allobetulin and its precursor, betulin, have shown promising antiviral activities against a range of viruses, including Herpes Simplex Virus (HSV) and influenza virus.



• Influenza Virus: The mechanism of action against influenza virus is believed to involve the inhibition of viral entry into host cells. Betulinic acid, a close derivative, has been shown to target the viral hemagglutinin (HA) protein, preventing its attachment to sialic acid receptors on the host cell surface.[1]



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